![molecular formula C16H14BrFO B1327412 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone CAS No. 898789-82-7](/img/structure/B1327412.png)
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
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Overview
Description
Synthesis Analysis
The synthesis of 4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone involves various reaction conditions, including temperature, pressure, catalyst, and solvent . These can be adjusted to control the selectivity and stereochemistry of the hydrogenation process .Molecular Structure Analysis
The molecular formula of 4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone is C16H14BrFO . It is an aryl ketone, which is a versatile and reactive compound used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .Chemical Reactions Analysis
The chemical reactions involving 4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone result in the conversion of the ketone into a corresponding alcohol, with the introduction of a new hydrogen atom .Physical And Chemical Properties Analysis
While the specific physical and chemical properties of 4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone are not explicitly mentioned in the search results, similar compounds like 2-bromo-4-methylpropiophenone appear as a white or off-white crystalline powder . They are sparingly soluble in water but exhibit good solubility in various organic solvents such as ethanol, acetone, and chloroform .Scientific Research Applications
Synthesis of Pharmaceuticals
This compound is used as an intermediate in the synthesis of various pharmaceuticals. Its structure is pivotal in the construction of complex molecules that are active ingredients in drugs, particularly those that may have central nervous system activity .
Fine Chemicals Production
In the realm of fine chemicals, this compound serves as a building block for substances that require a high degree of purity and specificity. It’s utilized in the synthesis of chemicals that have precise applications in scientific research and development .
Natural Product Derivatives
The compound is instrumental in the hydrogenation process to create derivatives of natural products. These derivatives can have enhanced properties or reduced toxicity, making them suitable for further research and potential therapeutic use .
Organic Synthesis Intermediates
Leimgruber-Batcho Reaction
This compound is used in the Leimgruber-Batcho reaction, which is a method for synthesizing indoles, a core structure in many pharmaceuticals and agrochemicals. The reaction involves the transformation of anilines, like 2-Fluoro-4-methylaniline, into indoles .
Chiral Amino Alcohols Production
It is also used in the preparation of chiral amino alcohols, which are valuable in asymmetric synthesis. These amino alcohols can serve as ligands or catalysts in producing enantiomerically pure substances .
Mechanism of Action
While the specific mechanism of action for 4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone is not explicitly mentioned in the search results, it is known that it is used as an intermediate in various organic synthesis processes.
Safety and Hazards
Ingestion and inhalation of this substance should be avoided, as they can result in serious health effects such as respiratory irritation, pulmonary edema, and even death in extreme cases . Dust formation should also be avoided as it can lead to inhalation of the substance and subsequent health risks .
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMMFGOMNLYGEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644036 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone | |
CAS RN |
898789-82-7 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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